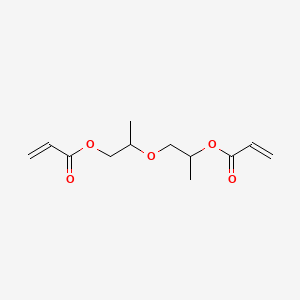
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is a chiral compound featuring a cyclopropane ring substituted with a difluoromethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can improve the yield and purity of the final product .
化学反应分析
Types of Reactions
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
科学研究应用
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of specific enzymes or modulation of receptor activity, thereby affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
(1S,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(1S,2R)-2-(Chloromethyl)cyclopropane-1-carboxylic acid: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmacologically active molecule .
属性
IUPAC Name |
(1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPYFAYLGMEWCD-GBXIJSLDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B8194829.png)

![6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B8194847.png)



![(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol](/img/structure/B8194877.png)
![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)
![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)




